molecular formula C8H16BrN B13617714 2-(2-Bromoethyl)-1-methylpiperidine

2-(2-Bromoethyl)-1-methylpiperidine

Cat. No.: B13617714
M. Wt: 206.12 g/mol
InChI Key: RVFDXBVOOIJCGE-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)-1-methylpiperidine is an organic compound that belongs to the class of piperidines. Piperidines are a group of heterocyclic amines that are widely used in organic synthesis and pharmaceutical chemistry. The compound’s structure consists of a piperidine ring substituted with a bromoethyl group at the second position and a methyl group at the nitrogen atom. This unique structure imparts specific chemical properties and reactivity to the compound, making it valuable in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromoethyl)-1-methylpiperidine typically involves the alkylation of 1-methylpiperidine with 2-bromoethanol or 2-bromoethyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

  • Alkylation with 2-Bromoethanol

    • 1-Methylpiperidine is reacted with 2-bromoethanol in the presence of a base.
    • The reaction is carried out under reflux conditions to ensure complete conversion.
    • The product is then purified by distillation or recrystallization.
  • Alkylation with 2-Bromoethyl Chloride

    • 1-Methylpiperidine is reacted with 2-bromoethyl chloride in the presence of a base.
    • The reaction is typically conducted at room temperature or slightly elevated temperatures.
    • The product is isolated and purified using standard techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal by-products. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can further improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethyl)-1-methylpiperidine undergoes various chemical reactions, including:

  • Nucleophilic Substitution

    • The bromoethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
    • Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
  • Oxidation

    • The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
    • Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
  • Reduction

    • Reduction of the bromoethyl group can lead to the formation of ethyl-substituted piperidines.
    • Common reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Nucleophilic Substitution: Substituted piperidines with various functional groups.

    Oxidation: N-oxides or other oxidized derivatives.

    Reduction: Ethyl-substituted piperidines.

Scientific Research Applications

2-(2-Bromoethyl)-1-methylpiperidine has several scientific research applications, including:

  • Chemistry

    • Used as a building block in organic synthesis to create more complex molecules.
    • Employed in the synthesis of various heterocyclic compounds and natural product analogs.
  • Biology

    • Investigated for its potential as a ligand in receptor binding studies.
    • Used in the development of bioactive molecules for studying biological pathways.
  • Medicine

    • Explored for its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
    • Studied for its potential pharmacological activities, including antimicrobial and anticancer properties.
  • Industry

    • Utilized in the production of specialty chemicals and fine chemicals.
    • Employed in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromoethyl)-1-methylpiperidine depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromoethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on target molecules. This interaction can lead to the modulation of biological pathways and the exertion of pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chloroethyl)-1-methylpiperidine: Similar structure with a chloroethyl group instead of a bromoethyl group.

    2-(2-Iodoethyl)-1-methylpiperidine: Similar structure with an iodoethyl group instead of a bromoethyl group.

    1-Methyl-4-(2-bromoethyl)piperidine: Similar structure with the bromoethyl group at the fourth position of the piperidine ring.

Uniqueness

2-(2-Bromoethyl)-1-methylpiperidine is unique due to the presence of the bromoethyl group, which imparts specific reactivity and chemical properties. The bromine atom is more reactive than chlorine but less reactive than iodine, providing a balance between reactivity and stability. This makes the compound versatile for various synthetic applications and research studies.

Properties

Molecular Formula

C8H16BrN

Molecular Weight

206.12 g/mol

IUPAC Name

2-(2-bromoethyl)-1-methylpiperidine

InChI

InChI=1S/C8H16BrN/c1-10-7-3-2-4-8(10)5-6-9/h8H,2-7H2,1H3

InChI Key

RVFDXBVOOIJCGE-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCC1CCBr

Origin of Product

United States

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